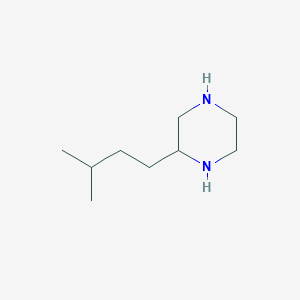

2-(3-Methylbutyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90796-46-6 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

2-(3-methylbutyl)piperazine |

InChI |

InChI=1S/C9H20N2/c1-8(2)3-4-9-7-10-5-6-11-9/h8-11H,3-7H2,1-2H3 |

InChI Key |

YVVBNQXXKRYEQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1CNCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methylbutyl Piperazine and Analogues

Direct Synthetic Routes to Substituted Piperazine (B1678402) Cores

Traditional and direct methods for synthesizing the piperazine ring often involve the construction of the heterocyclic core from acyclic precursors. These methods remain fundamental in organic synthesis.

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of amines, including the formation of piperazine rings. This strategy typically involves the reaction of a dicarbonyl compound with a diamine, or the intramolecular cyclization of an amino-aldehyde or amino-ketone, followed by reduction. The process can be a one-pot reaction, combining an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions, which then undergoes an intramolecular acyl transfer to form a piperazin-2-one. organic-chemistry.org

A notable application of this strategy is the synthesis of 2,3-substituted piperazine-2-acetic acid esters. nih.gov This involves the reductive amination of a β-keto ester with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride to yield a 1,4-diamine. nih.gov This diamine precursor is then cyclized to form the piperazine ring. nih.gov While effective for some substrates, the synthesis of derivatives with a phenyl group at the 3-position has proven challenging, with racemization occurring during the reductive amination step. nih.gov

Enzymatic approaches using imine reductases (IREDs) have also been employed for the synthesis of piperazines through a double reductive amination of diamine and dicarbonyl substrates. rsc.org This biocatalytic method can produce chiral piperazines with high enantiomeric excess. rsc.org For instance, the synthesis of (R)-1-methyl-3-phenyl piperazine was achieved with high conversion and enantioselectivity. rsc.org

| Reactants | Reagents/Catalyst | Product | Reference |

| N-(2-oxoethyl)amides, α-amino esters | Sodium triacetoxyborohydride | Substituted piperazin-2-ones | organic-chemistry.org |

| β-keto ester, ammonium acetate | Sodium cyanoborohydride | 2,3-substituted 1,4-diamine | nih.gov |

| Diamine, dicarbonyl substrates | Imine reductase (IRED) | Chiral piperazines | rsc.org |

| 2-(piperazin-1-yl)ethanamine, N-methyl-4-piperidone | Sodium triacetoxyborohydride | 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine | nih.gov |

Cyclization Reactions from Diamine Precursors

The cyclization of linear diamine precursors is a common and versatile method for synthesizing carbon-substituted piperazines. nih.gov This approach overcomes some of the limitations associated with the direct functionalization of a pre-existing piperazine ring. nih.gov

One strategy involves the reaction of 1,2-diamines with α-hydroxy ketones. thieme-connect.com An oxidative condensation of these two components forms a dihydropyrazine (B8608421) intermediate, which is then reduced with sodium borohydride (B1222165) to yield the piperazine product. thieme-connect.com Another approach utilizes the cyclization of N-substituted diethanolamines with simple amines, facilitated by a "hydrogen borrowing" strategy, although yields can be variable. researchgate.net A one-pot protocol for converting primary amines into piperazines has also been developed, involving cyclization with tosylbis(2-(tosyloxy)ethyl)amine, though this is often limited to C-unsubstituted piperazine derivatives due to the availability and reactivity of substituted diethanolamine (B148213) precursors. nih.govresearchgate.net

A more recent and general method involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. nih.gov These dioxime intermediates then undergo a stereoselective catalytic reductive cyclization to afford piperazines with substituents at the carbon and nitrogen atoms. nih.gov This method has been successfully applied to the synthesis of various piperazine derivatives, including those derived from α-amino acids. nih.gov For example, the hydrogenation of dialdooximes using a 5%-Pd/C catalyst yields the corresponding piperazines. nih.gov

| Precursor | Reagents/Catalyst | Product Type | Reference |

| 1,2-Diamine, α-hydroxy ketone | Sodium borohydride | Piperazine | thieme-connect.com |

| N-substituted diethanolamine, primary amine | Hydrogen borrowing catalyst | Piperazine | researchgate.net |

| Primary amine, tosylbis(2-(tosyloxy)ethyl)amine | - | C-unsubstituted piperazine | nih.govresearchgate.net |

| Primary amine, nitrosoalkenes | 5%-Pd/C (for reductive cyclization) | C- and N-substituted piperazines | nih.gov |

Annulation Protocols and Ring-Forming Reactions

Annulation protocols provide a powerful means to construct the piperazine ring system. A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes allows access to 2-aryl, 2-heteroaryl, and 2-alkyl piperazines. organic-chemistry.orgresearchgate.netacs.org This method, known as the CarboxyLic Amine Protocol (CLAP), utilizes an iridium-based photoredox catalyst to efficiently carry out the transformation under mild conditions, in both batch and continuous flow setups. organic-chemistry.orgacs.orgtcichemicals.com

Another innovative approach is the Stannyl Amine Protocol (SnAP), which provides a convergent method for synthesizing piperazines from aldehydes. mdpi.comencyclopedia.pub The tin-substituted starting materials are prepared from the corresponding diamines and tributyl(iodomethyl)stannane. encyclopedia.pub The reaction proceeds via a copper-mediated oxidation of the C–Sn bond to form an α-aminyl radical, which then cyclizes with an intermediate imine. encyclopedia.pub This allows for the streamlined synthesis of diverse piperazines functionalized at the carbon atom. encyclopedia.pub

Solid-phase synthesis has also been employed for the construction of piperazines via amine annulation chemistry. acs.org This involves the reaction of primary amines with a resin-bound bis-electrophile, followed by cleavage to yield the piperazine product. acs.org This method is amenable to high-throughput synthesis for creating libraries of piperazine derivatives. acs.org

Advanced Catalytic Approaches in Piperazine Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer milder reaction conditions, higher selectivity, and greater functional group tolerance for the synthesis of complex molecules like substituted piperazines.

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Cyclizations and Aminations)

Transition metal catalysis, particularly with palladium, has proven to be a versatile tool for piperazine synthesis. Palladium-catalyzed carboamination reactions have been used to prepare enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors with high diastereoselectivity. nih.gov This method allows for the modular construction of piperazines with different substituents at various positions on the ring. nih.gov

A palladium-catalyzed cyclization of propargyl carbonates with bis-nitrogen nucleophiles offers a novel route to highly substituted piperazines. acs.org This process is efficient, proceeds under mild conditions with low catalyst loadings, and provides products in high yields with excellent regio- and stereochemical control. acs.org For instance, the reaction of a substituted ethylenediamine (B42938) derivative with a propargyl carbonate can yield a piperazine with good regioselectivity. acs.org

Furthermore, palladium-catalyzed amination of aryl chlorides under aerobic conditions provides an eco-friendly and cost-effective synthesis of arylpiperazines. organic-chemistry.org Nickel-catalyzed amination has also been shown to be effective for the selective N-arylation or N,N'-diarylation of piperazine using aryl chlorides. researchgate.net

| Reaction Type | Catalyst | Substrates | Key Features | Reference |

| Carboamination | Palladium | Aryl/alkenyl halides, substituted ethylenediamines | Stereoselective, enantiomerically enriched cis-2,6-disubstituted piperazines | nih.gov |

| Cyclization | Palladium | Propargyl carbonates, bis-nitrogen nucleophiles | Mild conditions, high yields, excellent regio- and stereocontrol | acs.org |

| Amination | Palladium | Aryl chlorides, piperazine | Aerobic conditions, eco-friendly | organic-chemistry.org |

| Amination | Nickel/2,2'-bipyridine | Aryl chlorides, piperazine | Selective mono- or diarylation | researchgate.net |

| Hydroamination | Titanium | Aminoalkynes | Regioselective, forms tetrahydropyrazine (B3061110) intermediate | thieme-connect.com |

Photoredox Catalysis for C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and green alternative for the synthesis and functionalization of piperazines. mdpi.comencyclopedia.pub This methodology relies on the conversion of light energy into chemical energy to generate highly reactive radical intermediates in a controlled manner, which can then be used for C-H functionalization. mdpi.comencyclopedia.pub

One of the earliest examples involved the photoredox-catalyzed C-H arylation of N-Boc piperazine with 1,4-dicyanobenzene. encyclopedia.pub This reaction provides a direct method to couple these two fragments to produce α-aryl-substituted piperazines. encyclopedia.pub Subsequently, this approach was extended to C-H vinylation and heteroarylation of piperazines. mdpi.comencyclopedia.pub

More recently, organic photoredox catalysis has been utilized for the site-selective C-H alkylation of piperazine compounds. acs.orgnih.gov This method exploits the electronic differences between the two nitrogen atoms in the piperazine ring to achieve predictable functionalization at a specific carbon atom. acs.org A programmable approach using organic photoredox catalysis allows for the synthesis of highly diversifiable piperazine cores through a 6-endo-trig radical cyclization with in situ generated imines. acs.org This strategy circumvents the need for pre-functionalized substrates. acs.org Additionally, a photoredox-enabled anti-Markovnikov hydroamination provides a modular route to functionalized diamine starting materials for constructing more complex piperazine cores. acs.org

| Reaction Type | Catalyst | Key Features | Reference |

| C-H Arylation | Iridium or Ruthenium complexes, organic dyes | Direct coupling of N-Boc piperazine with dicyanobenzenes. | mdpi.comencyclopedia.pub |

| C-H Vinylation | Iridium or Ruthenium complexes, organic dyes | Coupling of N-Boc piperazine with vinyl sulfones. | mdpi.comencyclopedia.pub |

| C-H Alkylation | Organic photocatalysts | Site-selective functionalization based on electronic differentiation of nitrogens. | acs.orgnih.gov |

| Decarboxylative Annulation (CLAP) | Iridium complex or organic dye (4CzIPN) | Forms 2-substituted piperazines from a glycine-based diamine and aldehydes. | organic-chemistry.orgacs.orgmdpi.com |

| Programmable Synthesis | Organic photocatalysts | 6-endo-trig radical cyclization with in situ generated imines. | acs.org |

Organocatalytic Methods in Stereoselective Piperazine Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including piperazine derivatives. sci-hub.se These methods utilize small organic molecules as catalysts, avoiding the use of metal catalysts.

One notable application is the asymmetric α-sulfenylation of substituted piperazine-2,5-diones, which serves as a precursor to chiral piperazines. nih.gov In this process, cinchona alkaloids act as chiral Lewis bases to catalyze the reaction between piperazinedione derivatives and electrophilic sulfur reagents. nih.gov The efficiency and stereoselectivity of this reaction are influenced by the catalyst, sulfur reagent, temperature, and solvent. nih.gov Research has shown that the nature of the substituents on the piperazinedione ring significantly impacts the reaction's yield and enantiomeric excess. nih.gov

Another organocatalytic approach involves the aza-[3+3] cycloaddition of a thiomalonamate derivative, catalyzed by a chiral amine, to form a chiral piperidine (B6355638) intermediate, which can be further elaborated into piperazine structures. sci-hub.se

Stereoselective and Chiral Synthesis of Piperazine Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of stereoselective and chiral synthetic methods for piperazine derivatives a critical area of research. rsc.org

Asymmetric Synthetic Pathways

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. Several strategies have been developed for the asymmetric synthesis of 2-substituted piperazines.

From α-Amino Acids: A common and practical approach begins with readily available α-amino acids. rsc.orgresearchgate.netnih.gov A four-step synthetic route can yield orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org A key step in this sequence is an aza-Michael addition between a chiral 1,2-diamine (derived from an amino acid) and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This methodology has proven to be scalable and applicable to the synthesis of related diazepanes and diazocanes. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysis has been effectively used in the asymmetric synthesis of piperazine derivatives. One method involves the decarboxylative allylic alkylation of piperazin-2-ones, which allows for the creation of highly enantioenriched tertiary piperazin-2-ones. rsc.orgcaltech.edu These intermediates can then be reduced to the corresponding chiral tertiary piperazines. rsc.orgcaltech.edu Another palladium-catalyzed approach is the carboamination of N1-aryl-N2-allyl-1,2-diamines with aryl bromides, which produces cis-2,6-disubstituted piperazines with high diastereoselectivity and enantiomeric excess. nih.gov

Photoredox Catalysis: Metallaphotoredox catalysis offers a modern route to 2-arylpiperazines through the decarboxylative arylation of amino acid derivatives. nih.govacs.org

Interactive Data Table: Asymmetric Synthesis Methods for Piperazine Derivatives

| Method | Starting Material | Key Transformation | Catalyst/Reagent | Product | Reference |

| From α-Amino Acids | α-Amino Acids | Aza-Michael Addition | Vinyl diphenyl sulfonium salt | Orthogonally protected 2-substituted piperazines | rsc.org |

| Pd-Catalyzed Alkylation | Piperazin-2-ones | Decarboxylative Allylic Alkylation | Palladium catalyst | Enantioenriched tertiary piperazin-2-ones | rsc.orgcaltech.edu |

| Pd-Catalyzed Carboamination | N1-aryl-N2-allyl-1,2-diamines | Carboamination | Palladium catalyst | cis-2,6-disubstituted piperazines | nih.gov |

| Photoredox Catalysis | Amino acid derivatives | Decarboxylative Arylation | Metallaphotoredox catalyst | 2-Arylpiperazines | nih.govacs.org |

Diastereoselective Control in Substituted Piperazine Construction

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule.

Iridium-Catalyzed Cycloaddition: A notable method for achieving high diastereoselectivity is the iridium-catalyzed [3+3]-cycloaddition of imines. nih.govnih.gov This atom-economical process allows for the head-to-head coupling of easily prepared imines to form C-substituted piperazines as a single diastereoisomer. nih.govnih.gov The addition of N-oxides has been shown to enhance the catalytic activity and selectivity of this reaction. nih.gov

Palladium-Catalyzed Hydroamination: A highly diastereoselective intramolecular hydroamination of aminoalkenes, catalyzed by palladium, is a key step in a modular synthesis of 2,6-disubstituted piperazines. rsc.orgorganic-chemistry.org The aminoalkene substrates are prepared from amino acids via cyclic sulfamidates. organic-chemistry.org This method typically favors the formation of trans-2,6-disubstituted piperazines. rsc.orgorganic-chemistry.org

Substrate-Controlled Synthesis: In some cases, the inherent chirality of the starting material can direct the stereochemical outcome of the reaction. For example, the diastereoselective methylation of a chiral 2-oxopiperazine derived from an amino acid has been reported to proceed with high diastereomeric excess. rsc.org

Optical Resolution Techniques for Enantiomer Separation

Optical resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org

Diastereomeric Salt Crystallization: This is a classical and widely used method for resolving chiral amines and carboxylic acids. wikipedia.org The racemic mixture is reacted with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.

Kinetic Resolution: This technique relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. In the context of piperazines, kinetic resolution of 2-arylpiperazines has been achieved using n-butyllithium and the chiral ligand (+)-sparteine. nih.govacs.org This method allows for the separation of the enantiomers, providing one enantiomer in excess and a derivatized form of the other. nih.govacs.org

Chiral Chromatography: Chiral column chromatography is another powerful technique for separating enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Sustainable and Green Chemistry Approaches in Piperazine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net These principles are increasingly being applied to the synthesis of piperazines. rsc.orgresearchgate.net

Solvent-Free or Aqueous Media Reactions

The use of water as a solvent or conducting reactions in the absence of a solvent are key tenets of green chemistry.

Iridium-Catalyzed Cyclocondensation in Water: A green and atom-economical method for synthesizing piperazines involves the cyclocondensation of diols and amines in water, catalyzed by an iridium complex. rsc.org This reaction produces water as the only byproduct. rsc.org The mechanism involves the iridium-catalyzed dehydrogenation of the diol to an aldehyde, followed by imine formation and subsequent reduction. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating. researchgate.netmdpi.com The Petasis multicomponent reaction, used to synthesize piperazine derivatives, has been successfully performed under microwave irradiation in various solvents, including greener options like ethanol (B145695) and water. researchgate.net

Sonication and Trituration: Other energy sources like ultrasonication and mechanical grinding (trituration) have also been explored for the Petasis reaction to produce piperazine analogs, often with reduced reaction times and energy consumption compared to traditional refluxing. researchgate.net

Bifunctional Acid-Base Catalysis in Aqueous Ethanol: A heterogeneous catalyst consisting of piperazine immobilized on graphene oxide has been developed for the multicomponent synthesis of chromene derivatives. rsc.org This catalyst is effective in aqueous ethanol, a greener solvent mixture, and can be easily recovered and reused. rsc.org

Interactive Data Table: Green Chemistry Approaches in Piperazine Synthesis

| Method | Key Feature | Catalyst/Medium | Product Type | Reference |

| Iridium-Catalyzed Cyclocondensation | Aqueous media, atom-economical | [Cp*IrCl2]2 in water | Substituted piperazines | rsc.org |

| Petasis Multicomponent Reaction | Microwave irradiation, sonication, trituration | Various, including green solvents | Piperazine derivatives | researchgate.net |

| Multicomponent Synthesis | Heterogeneous bifunctional catalysis | Piperazine-GO in aqueous ethanol | Chromene derivatives | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant enabling technology in medicinal chemistry, offering substantial accelerations and efficiencies compared to conventional heating methods. rsc.org This technique utilizes microwave irradiation to heat reaction mixtures, which can lead to dramatically reduced reaction times, increased product yields, and improved purity profiles. rsc.orgmdpi.comresearchgate.net For the synthesis of piperazine derivatives, microwave-assisted methods have proven to be particularly effective, facilitating reactions that are often sluggish under traditional conditions. rsc.orgd-nb.info

Research into the synthesis of monosubstituted piperazine derivatives has demonstrated that microwave irradiation can significantly accelerate the reaction between protonated piperazine and various reagents. mdpi.com These processes, which are known to be more environmentally friendly and energy-saving, benefit from increased reaction rates and a reduction in side-products. mdpi.com For instance, the synthesis of s-triazinyl piperazines showed a dramatic reduction in reaction time from 10–12 hours with conventional heating to just 3–5 minutes using microwave irradiation. researchgate.net Similarly, in the synthesis of quinolone-based s-triazines, the microwave method reduced reaction times from hours to minutes and resulted in higher yields. d-nb.info

A comparative study on the synthesis of N,N'-bis-[aryl-(2-hydroxynaphthalen-1-yl)-methyl]-piperazines highlighted the efficiency of microwave-assisted synthesis. Under solvent-free microwave irradiation at 125°C, the reactions were completed in five minutes, yielding products in the range of 71-87%. In contrast, the conventional method involving refluxing in ethanol required 72 hours and produced lower yields. researchgate.net

Kinetic studies have provided clear evidence that reactions are intrinsically faster under microwave heating. For the SNAr reaction to form pomalidomide (B1683931) building blocks involving a piperazine nucleophile, the second-order rate constant was found to be approximately seven times greater in a microwave reactor compared to an oil bath at the same temperature (150 °C). rsc.org This intrinsic acceleration, coupled with the ability to safely reach higher temperatures and pressures, allows for the rapid synthesis of chemical libraries, facilitating faster development of new chemical entities. rsc.org

The general findings for various piperazine analogues strongly suggest that the synthesis of 2-(3-methylbutyl)piperazine could be significantly optimized using microwave-assisted techniques. The expected benefits would include a substantial decrease in synthesis time and an increase in product yield and purity, aligning with the trends observed across the synthesis of numerous piperazine derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperazine Analogues

Flow Chemistry Applications

Flow chemistry has become a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry, due to its advantages in scalability, safety, and process control. azolifesciences.combeilstein-journals.org The application of flow chemistry to the synthesis of piperazine-containing compounds allows for the use of conditions, such as high temperatures and pressures, that are often challenging to manage in traditional batch reactors. researchgate.net This technology enables the development of automated, multi-step syntheses that can significantly improve efficiency and productivity. beilstein-journals.orgbeilstein-journals.org

A key application of flow chemistry in piperazine synthesis is catalytic hydrogenation. mdpi.com For example, the synthesis of a key intermediate for the antipsychotic drug cariprazine (B1246890) involved a reductive amination step performed in a continuous-flow H-Cube® reactor. mdpi.com In this process, a solution of the aldehyde precursor and piperazine was passed through a packed-bed catalyst (5% Pt/C) at 80 °C, achieving full conversion with high selectivity. mdpi.com This demonstrates the suitability of catalytic hydrogenation in flow for creating C-N bonds to form the piperazine ring or attach it to a scaffold. mdpi.com

The synthesis of piperazine-2-carboxamide, a component of the tuberculosis treatment Rifater®, has been successfully automated using a multi-step flow process. beilstein-journals.org This synthesis involved the hydrogenation of a pyrazine (B50134) precursor to the desired piperazine. The optimization of this step was carried out using an automated system that varied parameters such as temperature, hydrogen pressure, and flow rate. The optimal conditions were found to be 100 °C and a flow rate of 0.1 mL min⁻¹ using a 10% Pd/C catalyst cartridge, which resulted in a high-purity product. beilstein-journals.org

Flow chemistry also facilitates the integration of multiple synthetic steps into a single, continuous sequence. beilstein-journals.org For the preparation of piperazine-2-carboxamide, the hydration of a nitrile to an amide and the subsequent hydrogenation of the pyrazine ring were performed sequentially in a fully continuous process using heterogeneous catalysts. beilstein-journals.org Such telescoped processes eliminate the need for isolation and purification of intermediates, saving time and resources. beilstein-journals.org The development of transition metal-free synthesis methods for piperazine-containing drugs has also been optimized for flow chemistry, addressing challenges such as the removal of metal catalysts. mdpi.com

Given these advancements, flow chemistry presents a viable and efficient platform for the synthesis of this compound and its analogues. The C-alkylation of the piperazine ring, a key step in forming the target molecule, could potentially be achieved through direct C-H functionalization methods adapted to flow conditions, which have been explored for piperazine scaffolds. mdpi.com The scalability and control offered by flow reactors would be highly advantageous for the production of such compounds.

Table 2: Examples of Flow Chemistry Applications in Piperazine Analogue Synthesis

Advanced Spectroscopic and Structural Characterization of 2 3 Methylbutyl Piperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysislibretexts.orguobasrah.edu.iqnih.gov

NMR spectroscopy is the cornerstone for determining the constitution and conformation of 2-(3-Methylbutyl)piperazine in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide unambiguous evidence of the atomic connectivity and the spatial arrangement of atoms.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional types (e.g., CH₃, CH₂, CH, or quaternary).

For this compound, the protons on the isobutyl side chain and the piperazine (B1678402) ring exhibit characteristic chemical shifts. The piperazine ring protons typically appear as complex multiplets in the 2.5-3.5 ppm range due to their diastereotopic nature and coupling to each other. The protons of the 3-methylbutyl group are found in the aliphatic region (0.8-1.7 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| H/C-2 | ~2.95 | m | - | ~57.5 |

| H/C-3 (ax, eq) | ~2.60, ~3.05 | m | - | ~46.8 |

| H/C-5 (ax, eq) | ~2.75, ~2.90 | m | - | ~55.2 |

| H/C-6 (ax, eq) | ~2.80, ~2.98 | m | - | ~46.5 |

| H/C-1' | ~1.25, ~1.65 | m | - | ~39.0 |

| H/C-2' | ~1.40 | m | - | ~28.5 |

| H/C-3' | ~1.60 | m | - | ~22.5 |

| H/C-4', 4'' | ~0.90 | d | ~6.5 | ~22.6 |

Note: Chemical shifts are predictive and based on data from analogous structures such as 2-methylpiperazine. chemicalbook.com Actual experimental values may vary.

While 1D NMR suggests the basic structure, 2D NMR experiments are essential to confirm the precise atomic connectivity and stereochemistry. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons within the piperazine ring (e.g., H-2 with H-3) and along the entire 3-methylbutyl side chain, confirming its linear connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the unambiguous assignment of each carbon atom in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum, as detailed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is crucial for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the protons on C-1' of the side chain to the C-2 and C-3 atoms of the piperazine ring, definitively establishing the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.netmdpi.com This is particularly useful for conformational analysis. nih.gov In this compound, NOESY can determine the preferred orientation (axial or equatorial) of the 3-methylbutyl substituent on the piperazine chair conformer by observing cross-peaks between the side-chain protons and specific axial or equatorial protons on the piperazine ring.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysisnih.govyoutube.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). enovatia.comthermofisher.comthermofisher.com This accuracy allows for the determination of the exact elemental formula of the parent ion, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS is critical for confirming its chemical formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₂₀N₂ |

| Nominal Mass | 156 amu |

| Monoisotopic Mass (Calculated) | 156.16265 amu |

| Ion Species (e.g., ESI+) | [M+H]⁺ |

An experimentally determined m/z value within ~5 ppm of the calculated value would confirm the elemental composition of C₉H₂₁N₂⁺ for the protonated molecule. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to probe the structure of a molecule. nationalmaglab.orgyoutube.com A specific precursor ion (e.g., the protonated molecular ion [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint. researchgate.net

The primary fragmentation pathway for this compound involves alpha-cleavage, the breaking of the C-C bond adjacent to a nitrogen atom. The most likely fragmentation is the loss of the 3-methylbutyl side chain. Cleavage of the piperazine ring itself also produces characteristic fragment ions.

Table 3: Predicted MS/MS Fragmentation Data for [this compound+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (amu) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 157.17 | 85.09 | 72.08 | Piperazine ring fragment after loss of side chain |

| 157.17 | 100.11 | 57.06 | Loss of a C₄H₉• radical (isobutyl) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identificationlibretexts.orgnih.govnih.govresearchgate.net

Vibrational spectroscopy probes the molecular vibrations of a compound. IR and Raman spectroscopy are complementary techniques; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sanih.gov

The spectra of this compound are characterized by vibrations of the N-H, C-H, C-N, and C-C bonds.

N-H Vibrations: The stretching of the secondary amine (N-H) groups in the piperazine ring typically results in one or two bands in the 3200-3400 cm⁻¹ region. The N-H bending vibration is observed around 1600 cm⁻¹.

C-H Vibrations: The aliphatic C-H stretching vibrations from both the piperazine ring and the 3-methylbutyl side chain appear as strong bands in the 2850-2960 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations are found in the 1350-1470 cm⁻¹ range.

C-N and C-C Vibrations: The C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ region. The C-C skeletal vibrations of the side chain and ring appear throughout the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy is particularly useful for observing the more symmetric C-C bond vibrations of the alkyl backbone, which may be weak in the IR spectrum.

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium | Weak |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Strong |

| N-H Bend | 1590 - 1650 | Medium | Weak |

| C-H Bend | 1350 - 1470 | Medium | Medium |

| C-N Stretch | 1000 - 1250 | Medium-Strong | Weak |

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration Assignment

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For this compound and its derivatives, this method provides invaluable insights into their conformational preferences, intermolecular interactions, and, crucially for chiral derivatives, the absolute configuration of stereocenters.

The solid-state structure of piperazine-containing compounds is of significant interest in medicinal chemistry and materials science, as the conformation and packing of molecules in a crystal lattice can influence physical properties such as solubility and stability, as well as biological activity.

Molecular Conformation and Piperazine Ring Pucker

In the crystalline state, the piperazine ring typically adopts a stable chair conformation, which minimizes steric strain. This has been observed in numerous crystallographic studies of piperazine derivatives. nih.govresearchgate.net The substituents on the piperazine ring can occupy either axial or equatorial positions, with the equatorial position generally being more energetically favorable for bulky substituents to reduce steric hindrance. For this compound, the 3-methylbutyl group at the C2 position is expected to preferentially occupy an equatorial position to minimize 1,3-diaxial interactions.

The precise bond lengths and angles within the piperazine ring are influenced by the nature and position of its substituents. However, typical C-N bond lengths are in the range of 1.45-1.49 Å, and C-C bond lengths are approximately 1.52-1.54 Å. The endocyclic bond angles are generally close to the ideal tetrahedral angle of 109.5°. nih.gov

Intermolecular Interactions and Crystal Packing

Absolute Configuration Assignment

For chiral derivatives of this compound, X-ray crystallography is a powerful tool for determining the absolute configuration of the stereogenic centers. This is particularly important in pharmaceutical applications where the biological activity of enantiomers can differ significantly. The assignment of absolute configuration is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal.

However, for molecules containing only light atoms (C, H, N, O), the anomalous scattering effect is weak, which can make the determination of the absolute configuration challenging. nih.gov In such cases, the synthesis of derivatives containing a heavy atom (e.g., bromine or a metal) can enhance the anomalous scattering signal, allowing for a more reliable assignment. Alternatively, crystallization of a diastereomeric salt with a chiral counter-ion of known absolute configuration can be employed to determine the stereochemistry of the target molecule.

Representative Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 12.456(5) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 105.2(1) |

| γ (°) | 90 |

| Volume (ų) | 1923.4(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

| R-factor | 0.045 |

This table presents hypothetical data for illustrative purposes and is based on typical values for piperazine derivatives.

The detailed analysis of the crystal structure of this compound and its derivatives through X-ray crystallography provides a fundamental understanding of their solid-state properties, which is essential for their development and application in various scientific fields.

Derivatization and Functionalization Strategies of the 2 3 Methylbutyl Piperazine Scaffold

N-Alkylation and N-Arylation Reactions for Nitrogen Functionalization

Functionalization of the nitrogen atoms is the most common modification of the piperazine (B1678402) ring, owing to the nucleophilicity of the secondary amines. mdpi.com For 2-(3-methylbutyl)piperazine, selective functionalization of either the N1 or N4 position allows for precise tuning of the molecule's properties.

N-Alkylation: This is typically achieved through nucleophilic substitution reactions where the piperazine nitrogen attacks an alkyl halide or sulfonate. mdpi.com The reaction of this compound with an alkylating agent can lead to mono- or di-alkylation depending on the stoichiometry and reaction conditions. wikipedia.org Given the steric hindrance from the adjacent 3-methylbutyl group, the N4 nitrogen is more accessible and generally more nucleophilic, favoring mono-alkylation at this position under kinetic control. To achieve selective N1-alkylation, a common strategy involves protecting the N4 position, performing the alkylation at N1, and subsequently removing the protecting group. Phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), are often used to enhance the efficiency of N-alkylation reactions. researchgate.net

N-Arylation: The introduction of aryl groups at the nitrogen positions is a powerful method for creating derivatives. Modern cross-coupling reactions are the preferred methods for this transformation. The Buchwald-Hartwig amination (using palladium catalysts) and the Chan-Lam coupling (using copper catalysts) are widely employed. mdpi.combeilstein-journals.org Copper-catalyzed N-arylation with arylboronic acids, for example, provides an effective means to synthesize N-aryl piperazines. beilstein-journals.orgorganic-chemistry.org Similar to alkylation, the regioselectivity of arylation on the this compound scaffold is influenced by steric factors, with the N4 position being the more probable site of initial reaction.

Table 1: General Methods for N-Alkylation and N-Arylation of Piperazine Scaffolds This table is interactive. Click on the headers to sort.

| Transformation | Reagent Type | Catalyst/Conditions | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN) mdpi.comresearchgate.net | Standard Sₙ2 reaction. Can be controlled for mono- or di-alkylation. |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) mdpi.com | Forms a C-N bond via an iminium intermediate. Good for complex alkyl groups. |

| N-Arylation | Aryl Halides (Ar-X) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base mdpi.com | Buchwald-Hartwig amination. Broad substrate scope. |

| N-Arylation | Arylboronic Acids | Cu Catalyst (e.g., Cu(OAc)₂), Base (e.g., Et₃N) beilstein-journals.orgbeilstein-journals.org | Chan-Lam coupling. Milder conditions compared to some Pd-catalyzed systems. |

Carbon-Centered Functionalization of the Piperazine Ring (e.g., C-H Functionalization, Alkylation, Arylation)

While nitrogen functionalization is common, modifying the carbon skeleton of the piperazine ring opens up new avenues for structural diversity. nih.gov Direct C-H functionalization has emerged as a powerful tool, avoiding the need for pre-functionalized substrates. nsf.govnih.gov

Recent advances have focused on transition-metal-catalyzed and photoredox-catalyzed methods to activate C-H bonds, particularly those alpha to a ring nitrogen. mdpi.comencyclopedia.pub For this compound, the C-H bonds at the C3, C5, and C6 positions are potential targets.

A notable strategy involves photoredox catalysis, where a photosensitizer (e.g., an iridium complex) initiates the formation of an α-amino radical by oxidizing the piperazine. mdpi.comencyclopedia.pub This radical can then couple with various partners, such as aryl, vinyl, or other groups. The regioselectivity of this process on the this compound ring would be influenced by both the steric environment and the electronic nature of the nitrogen (e.g., if one nitrogen is protected or substituted). For instance, C-H arylation can be achieved by coupling the α-amino radical with an arene radical anion. encyclopedia.pub

Ruthenium-catalyzed reactions have also been developed for the regioselective alkylation of piperazines at the β-position (C3/C5) using aldehydes as the alkylating agents. researchgate.net This transformation proceeds through the formation of an enamine intermediate, which then undergoes nucleophilic addition. researchgate.net

Table 2: Modern Methods for C-H Functionalization of Piperazines This table is interactive. Click on the headers to sort.

| Reaction Type | Catalytic System | Position | Functional Group Introduced |

|---|---|---|---|

| C-H Arylation | Ir(ppy)₃ / Light mdpi.comencyclopedia.pub | α to Nitrogen | Aryl |

| C-H Vinylation | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Light encyclopedia.pub | α to Nitrogen | Vinyl |

| C-H Heteroarylation | Ir(ppy)₂(dtbbpy)PF₆ / Light mdpi.comencyclopedia.pub | α to Nitrogen | Heteroaryl |

| C-H Alkylation | Ru catalyst / Aldehydes researchgate.net | β to Nitrogen | Alkyl |

Formation of Complex Heterocyclic Systems Utilizing the Piperazine Moiety

The this compound scaffold can serve as a foundational building block for constructing more elaborate heterocyclic systems. The two nitrogen atoms act as nucleophilic handles that can react with various electrophiles to form larger rings or fused bicyclic structures.

One common strategy is the reaction with dielectrophiles. For example, reacting a piperazine with a compound containing two leaving groups can lead to the formation of a macrocycle or a bridged bicyclic system. The synthesis of piperazine-containing macrocycles has been demonstrated through one-pot cyclization/imine formation followed by reduction. nih.gov Another approach involves using the piperazine to link two other molecular fragments, creating large, complex structures.

Table 3: Examples of Complex Heterocyclic Systems Derived from Piperazines This table is interactive. Click on the headers to sort.

| Synthetic Strategy | Reagents | Resulting System |

|---|---|---|

| Macrocyclization | Pyridine-2,6-dicarbaldehyde, 1,4-bis(2-aminoethyl)piperazine nih.gov | 15-membered Pyridine-containing Macrocycle |

| Ring Fusion (Triazole) | Piperazine-acetohydrazide, Isothiocyanate, NaOH researchgate.net | Piperazine-fused Triazole-thiol |

| [3+2] Cycloaddition | Hydrazonoyl Chlorides, Piperazine-linked bis(enaminone) nih.gov | Piperazine-linked Bis(chromene)-Pyrazole Hybrids |

| [3+3] Cycloaddition | Isatin (B1672199), Primary/Secondary Amines nih.gov | Dispirooxindole-piperazine Systems |

Regioselective and Chemoselective Functionalization Approaches

Achieving selectivity is paramount when functionalizing a molecule with multiple reactive sites like this compound. The non-equivalence of the N1 and N4 nitrogens and the various C-H bonds necessitates careful control over reaction conditions.

Chemoselectivity: This refers to the selective reaction of one functional group over another. In the context of this compound, the primary challenge is achieving mono-N-functionalization versus di-N-functionalization. This is often controlled by stoichiometry, reaction temperature, and the nature of the electrophile. A simplified protocol for chemoselective mono-acylation or mono-sulfonylation involves the in situ generation of the piperazin-1-ium (B1237378) cation using an acid. researchgate.net The protonated nitrogen is deactivated, allowing the remaining free nitrogen to react selectively with the electrophile. researchgate.net

Regioselectivity: This involves controlling the position of functionalization.

N1 vs. N4: As previously mentioned, the N4 position is less sterically hindered and more electronically available, making it the preferred site for substitution under kinetic control. wikipedia.org To force a reaction at the more hindered N1 site, one can employ a protecting group strategy. A common approach is to install a removable protecting group (like Boc) on N4, perform the desired functionalization at N1, and then deprotect N4.

C-H Functionalization: Regioselectivity in C-H functionalization depends heavily on the catalytic system. researchgate.net Directing groups can be employed to guide the catalyst to a specific C-H bond. sioc-journal.cn For example, an N-acyl group could direct a metal catalyst to an adjacent C-H bond. Without such directing effects, selectivity is often governed by a combination of steric accessibility and electronic activation, with C-H bonds alpha to the nitrogen being the most common sites for radical-based functionalization. encyclopedia.pub

Synthesis of Conjugates and Hybrid Molecules

Hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery. lew.ronih.gov The this compound scaffold is an excellent linker or core for creating such molecular conjugates. Its two nitrogen atoms provide convenient handles for attaching other bioactive molecules.

The synthesis typically involves forming a stable covalent bond, such as an amide, urea, sulfonamide, or simple alkyl linkage, between the piperazine nitrogen and a functional group on the partner molecule.

Vindoline (B23647) Conjugates: Novel anticancer agents have been synthesized by linking N-substituted piperazines to the vindoline alkaloid scaffold using linkers derived from chloroacetyl chloride or succinic anhydride (B1165640). mdpi.com

Coumarin (B35378) Hybrids: Piperazine has been used to link coumarin and indole (B1671886) moieties, creating hybrid coumarin-indolylcyanoenones with potential biological activity. mdpi.com The synthesis involves acylating the piperazine with a cyanoacetic acid derivative, followed by a Knoevenagel condensation with an indole aldehyde. mdpi.com

Peptide Conjugates: The conjugation of heterocycles like piperazine to amino acids or peptides can enhance their biological properties. nih.gov

These strategies demonstrate that the this compound unit can act as a central, structurally important scaffold to which diverse molecular fragments can be appended, leading to novel hybrid molecules with potentially synergistic or enhanced activities.

Table 4: Representative Piperazine-Containing Molecular Hybrids This table is interactive. Click on the headers to sort.

| Hybrid Type | Conjugated Moiety | Linker Type | Synthetic Method |

|---|---|---|---|

| Alkaloid Conjugate | Vindoline | Amide/Ester | Acylation with chloroacetyl chloride or succinic anhydride followed by substitution. mdpi.com |

| Heterocycle Hybrid | Coumarin, Indole | Amide, Acrylonitrile | Multi-step synthesis involving acylation and condensation. mdpi.com |

| Heterocycle Hybrid | Coumarin, Isatin, Furan | Hydrazone | Condensation of a piperazine-acetohydrazide with various aldehydes/ketones. lew.ro |

| Peptide Conjugate | Amino Acids / Peptides | Amide | Standard peptide coupling or acylation. nih.gov |

Role As a Precursor and Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The piperazine (B1678402) nucleus is a well-established scaffold for the construction of intricate molecular architectures, such as macrocycles, cryptands, and polymers. The incorporation of a 2-(3-Methylbutyl) substituent provides a means to modulate the conformational properties and solubility of these larger structures.

In the synthesis of macrocyclic compounds, 2-(3-Methylbutyl)piperazine can be employed as a corner piece, introducing a defined turn in the macrocyclic ring. The isobutyl group can project from the macrocyclic framework, influencing its packing in the solid state and its interaction with other molecules in solution. For instance, in the formation of piperazine-containing macrocycles, the alkyl substituent at the C2 position can dictate the preorganization of the linear precursors, thereby affecting the efficiency of the cyclization step and the conformational preferences of the resulting macrocycle. While specific examples detailing the use of this compound in this context are not prevalent, the principles of macrocycle synthesis suggest that its use would lead to structures with unique host-guest recognition properties, where the isobutyl group could form part of a hydrophobic binding pocket.

Furthermore, this compound can be incorporated into polymeric structures to create functional materials. For example, it can be used as a monomer in the synthesis of polyamides or polyurethanes. The piperazine unit would form part of the polymer backbone, while the isobutyl group would act as a pendant side chain. These side chains can influence the polymer's physical properties, such as its glass transition temperature, crystallinity, and solubility. Piperazine-based polymers have been investigated for applications in areas like gas separation membranes and as matrices for drug delivery, and the introduction of a bulky, hydrophobic group like the 3-methylbutyl substituent could be used to tailor the material's properties for specific non-biological applications, such as in specialized coatings or separation media. For instance, piperazine-based metallopolymers have been synthesized for bioengineering applications, and the principles of their synthesis could be adapted for the creation of new materials with tunable degradation profiles. udayton.edumdpi.com

The table below illustrates potential complex molecular architectures that could be synthesized using this compound as a building block.

| Molecular Architecture | Synthetic Strategy | Potential Application (Non-biological) |

| Macrocycle | High-dilution cyclization of a linear precursor containing this compound | Selective molecular recognition, host-guest chemistry |

| Cryptand | Stepwise synthesis involving the capping of a macrocyclic intermediate | Encapsulation of specific ions or small molecules |

| Polyamide | Interfacial polymerization with a diacyl chloride | High-performance engineering plastic with modified solubility |

| Polyurethane | Polyaddition reaction with a diisocyanate | Elastomeric material with tailored mechanical properties |

Ligand Synthesis for Catalysis and Coordination Chemistry

The two nitrogen atoms of the piperazine ring make it an excellent bidentate ligand for a wide range of metal ions. The substitution at the C2 position with a 3-methylbutyl group can significantly influence the coordination chemistry of the resulting ligands. unh.edu This substituent can impart steric hindrance around one of the coordinating nitrogen atoms, which can be exploited to control the coordination number and geometry of the metal center. nih.gov This is particularly valuable in the design of catalysts for asymmetric synthesis, where the chiral environment created by the ligand is crucial for achieving high enantioselectivity. nih.gov

Ligands derived from C-substituted piperazines can be synthesized through various methods, including N-alkylation or N-arylation of the piperazine nitrogen atoms. mdpi.com For example, reacting this compound with electrophiles bearing additional donor atoms can lead to the formation of polydentate ligands. The isobutyl group can serve to create a chiral pocket around the metal center, influencing the approach of substrates in a catalytic cycle. nih.gov While C2-symmetric ligands have long been dominant in asymmetric catalysis, non-symmetrical ligands derived from asymmetrically substituted piperazines offer alternative steric and electronic properties that can lead to improved catalytic performance. nih.gov

In the realm of coordination chemistry, piperazine derivatives are also used as linkers in the construction of Metal-Organic Frameworks (MOFs). rsc.orgyoutube.com MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. youtube.com The use of this compound as a linker would introduce both chirality and increased hydrophobicity into the MOF structure. This could lead to materials with selective adsorption properties for chiral molecules or for the separation of nonpolar organic compounds. The steric bulk of the isobutyl group would also affect the packing of the linkers and the resulting pore size and shape of the MOF. rsc.org

The following table summarizes the potential applications of this compound in ligand synthesis.

| Ligand Type | Metal Complex Application | Key Feature Conferred by this compound |

| Chiral Bidentate Ligand | Asymmetric catalysis | Steric hindrance influencing enantioselectivity |

| Polydentate Ligand | Transition metal coordination complexes | Control of coordination geometry and metal reactivity |

| MOF Linker | Gas storage and separation | Introduction of chirality and hydrophobicity into the framework |

Scaffold for Combinatorial Library Development for Chemical Space Exploration (non-biological applications)

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for desired properties. nih.gov The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a central framework for the attachment of a wide variety of functional groups in a defined three-dimensional space. organic-chemistry.org This concept can be extended to non-biological applications, such as the discovery of new materials with specific optical, electronic, or catalytic properties. mit.eduresearchgate.netrsc.org

Using this compound as a scaffold, combinatorial libraries can be generated by functionalizing the two nitrogen atoms with a diverse set of building blocks. The presence of the 3-methylbutyl group provides a constant structural feature across all library members, while the diversity is introduced at the nitrogen atoms. This approach allows for a systematic exploration of the chemical space around the piperazine core. For example, a library of N,N'-disubstituted this compound derivatives could be synthesized and screened for catalytic activity in a particular organic transformation. The isobutyl group could play a role in solubilizing the compounds in organic solvents, which is often a requirement for homogeneous catalysis.

The development of high-throughput screening methods is crucial for the successful application of combinatorial chemistry in materials discovery. arxiv.org For instance, a library of polymers derived from this compound could be synthesized and deposited onto a microarray, which could then be screened for properties such as surface wettability, adhesion, or fluorescence. The systematic variation of the substituents on the piperazine scaffold would allow for the identification of structure-property relationships, guiding the design of new functional materials. researchgate.net

The table below outlines a hypothetical combinatorial library based on the this compound scaffold for non-biological applications.

| Library Type | Diversity Elements | Potential Screening Application |

| N,N'-diacylated derivatives | Various acyl chlorides | Catalysis, molecular recognition |

| N,N'-dialkylated derivatives | Various alkyl halides | Surface modifiers, phase-transfer catalysts |

| Polymer library | Various diacyl chlorides or diisocyanates | Discovery of polymers with specific thermal or mechanical properties |

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are chemical transformations in which three or more reactants combine in a single synthetic operation to form a product that contains atoms from all the starting materials. nih.govgrafiati.com MCRs are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules and for the generation of chemical libraries. mdpi.com The piperazine scaffold is well-suited for use in MCRs, particularly in the Ugi and Passerini reactions. nih.govnih.govresearchgate.netbaranlab.org

In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. beilstein-journals.org Piperazine, being a diamine, can participate in a "split-Ugi" reaction, where each nitrogen atom reacts with a different set of Ugi components, leading to the formation of complex, symmetrical, or unsymmetrical structures. The use of a C2-substituted piperazine like this compound would introduce steric bias, potentially leading to diastereoselective transformations if a chiral form of the piperazine is used. The isobutyl group could influence the conformation of the Ugi product, which could be relevant in applications such as the development of new chiral stationary phases for chromatography.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. While piperazine itself does not directly participate as a primary component in the classical Passerini reaction, derivatives of piperazine can be used as starting materials or the products of Passerini reactions can be further reacted with piperazine to build more complex structures. The steric hindrance provided by the 2-(3-Methylbutyl) substituent could be a factor in the reactivity of such derivatives, potentially requiring modified reaction conditions, such as the use of Lewis acids or higher temperatures, to overcome the steric bulk. nih.gov

The following table provides an overview of the potential use of this compound in MCRs.

| Multi-Component Reaction | Role of this compound | Potential Outcome |

| Ugi Reaction | Amine component | Formation of complex α-acylamino amides with steric and/or chiral control |

| Passerini Reaction | Post-reaction modification of Passerini products | Synthesis of novel heterocyclic scaffolds |

Computational Chemistry and Theoretical Investigations of 2 3 Methylbutyl Piperazine and Analogues

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of piperazine (B1678402) derivatives. researchgate.netscispace.comitu.edu.tr By solving the Schrödinger equation through approximations based on electron density, DFT can accurately predict a variety of molecular properties for 2-(3-Methylbutyl)piperazine.

Electronic Structure and Reactivity: A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcrt.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ijcrt.orgphyschemres.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. scispace.com For this compound, the nitrogen atoms are expected to be the most nucleophilic sites, while the C-H bonds of the alkyl chain would exhibit a more neutral or slightly positive potential.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound and its analogues. researchgate.net These descriptors provide a theoretical basis for understanding how the molecule interacts with other chemical species.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering upon maximal electron flow. |

Spectroscopic Properties: DFT calculations are also highly effective in predicting vibrational spectra (Infrared and Raman). ijcrt.orgnih.gov By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical spectrum can be generated. This computed spectrum is invaluable for interpreting and assigning the peaks in experimentally obtained spectra for this compound and its derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. researchgate.netunram.ac.id

For this compound, the piperazine ring is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. nih.gov MD simulations can explore the conformational landscape of the molecule, determining the relative populations of these conformers and the energy barriers for interconversion. The presence of the bulky 2-(3-Methylbutyl) substituent significantly influences these dynamics.

MD simulations are also crucial for studying how this compound interacts with its environment, such as solvent molecules or biological macromolecules. unipa.it By analyzing the simulation trajectory, specific intermolecular interactions like hydrogen bonds between the piperazine's nitrogen atoms and surrounding water molecules can be identified and quantified. uib.no This information is vital for understanding solubility and binding mechanisms. nih.gov

| Simulation Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent environment. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to experimental settings. |

| Simulation Time | Nanoseconds (ns) to Microseconds (μs) | Determines the timescale of the dynamic processes observed. |

| Analysis Methods | RMSD, RMSF, Radius of Gyration, Hydrogen Bond Analysis | Quantifies conformational stability, flexibility, and specific interactions. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. rsc.org For reactions involving this compound, such as N-alkylation, acylation, or degradation pathways, these methods can map out the entire reaction coordinate. figshare.com

By locating the transition state (TS)—the highest energy point along the reaction path—the activation energy (Ea) can be calculated. This provides a quantitative measure of the reaction's feasibility. The geometries of reactants, intermediates, transition states, and products are optimized to construct a detailed potential energy surface. This allows researchers to understand the step-by-step process of bond breaking and formation, predict the major products, and rationalize experimental observations. rsc.orgfigshare.com For example, calculations can determine whether a reaction proceeds via an SN1 or SN2 mechanism and how the steric hindrance from the 3-methylbutyl group might influence the reaction rate.

Theoretical Studies on Stereochemical Preferences and Isomer Stability

This compound is a chiral molecule, existing as (R) and (S) enantiomers due to the stereocenter at the C2 position of the piperazine ring. Furthermore, the substituent at C2 can exist in either an axial or an equatorial position relative to the plane of the ring in its chair conformation.

Computational methods are essential for studying these stereochemical aspects. By calculating the ground-state energies of the different isomers and conformers, their relative stabilities can be determined. researchgate.net For monosubstituted piperazines, the conformer with the substituent in the equatorial position is typically more stable due to reduced steric strain (1,3-diaxial interactions). csu.edu.au Quantum chemical calculations can precisely quantify this energy difference for the 3-methylbutyl group. This analysis helps in predicting the dominant species in an equilibrium mixture and understanding how stereochemistry might influence the molecule's properties and interactions. acs.org

| Conformer of (R)-2-(3-Methylbutyl)piperazine | Calculated Relative Energy (kJ/mol) | Predicted Stability |

|---|---|---|

| Chair (Equatorial Substituent) | 0.00 (Reference) | Most Stable |

| Chair (Axial Substituent) | + 8-15 | Less Stable |

| Twist-Boat | + 20-25 | Least Stable |

In Silico Approaches for Novel Analogue Design and Chemical Space Mapping

Computational chemistry is a driving force in the rational design of new molecules. nih.gov For this compound, in silico techniques can be used to design novel analogues with tailored properties. nih.govmssm.edu

Analogue Design: Techniques like fragment-based design involve modifying the parent structure by adding, removing, or replacing chemical groups to optimize a desired property (e.g., binding affinity to a target protein). Virtual libraries of analogues can be rapidly generated and screened computationally to prioritize candidates for synthesis. researchgate.net

Chemical Space Mapping and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural features with its biological activity or physical properties. nih.govnih.gov A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for a series of known piperazine analogues. Statistical methods are then used to create a predictive model. This model can then estimate the activity of newly designed, unsynthesized analogues of this compound, guiding the design process toward more potent or effective compounds. This approach allows for the efficient exploration of the vast "chemical space" of possible derivatives. nih.govnih.gov

Future Research Directions and Emerging Applications in Chemical Science

Development of Next-Generation Synthetic Methodologies

The synthesis of C-substituted piperazines presents greater challenges compared to their N-substituted counterparts, often requiring multi-step procedures and protecting group strategies. nih.govnih.gov However, recent advancements in synthetic organic chemistry offer promising avenues for more efficient and scalable access to 2-(3-Methylbutyl)piperazine and its analogs.

Future research will likely focus on the adoption of modern synthetic techniques that bypass classical, often arduous, methods. mdpi.com Key areas of development include:

Direct C-H Functionalization: This strategy involves the direct activation and substitution of a C-H bond on the piperazine (B1678402) ring. mdpi.combeilstein-journals.org Photoredox catalysis, for instance, can generate α-amino radicals from N-protected piperazines, which can then couple with various partners. mdpi.com Applying these methods could enable the direct introduction of the 3-methylbutyl group onto a piperazine precursor, significantly shortening the synthetic route.

Asymmetric Synthesis: The C-2 position of this compound is a stereocenter. Developing enantioselective syntheses is crucial for applications in asymmetric catalysis and pharmacology. Methods starting from chiral α-amino acids or employing asymmetric lithiation-substitution protocols are particularly promising for producing enantiomerically pure forms of the compound. google.comrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. mdpi.com Adapting existing multi-step syntheses or developing novel C-H functionalization protocols for a flow environment could enable the large-scale production of this compound. mdpi.com

Catalytic Cyclization Reactions: Novel transition-metal-catalyzed cyclization reactions, such as the palladium-catalyzed modular synthesis from propargyl units and diamines, provide new retrosynthetic disconnections for the piperazine core. acs.org These atom-economic processes could be adapted to incorporate the 3-methylbutyl substituent with high regio- and stereocontrol. nih.govacs.org

| Methodology | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Classical Multi-Step Synthesis | Often involves building the ring from acyclic precursors or functionalizing a pre-formed piperazine-2-one. Requires protecting groups. | Well-established but often lengthy and low-yielding. | nih.govnih.gov |

| Direct C-H Functionalization | Activation of a C-H bond at the C-2 position for direct coupling with an alkyl group precursor. Often uses photoredox or transition metal catalysis. | Reduces step count, improves atom economy, allows for late-stage functionalization. | mdpi.combeilstein-journals.org |

| Asymmetric Synthesis from Chiral Pool | Utilizes readily available chiral starting materials, such as α-amino acids, to construct the chiral piperazine ring. | Provides excellent enantiocontrol for producing specific stereoisomers. | rsc.org |

| Catalytic [3+3] Cycloadditions | Atom-economic methods that construct the six-membered ring by coupling two three-atom fragments, such as two imine molecules. | High efficiency and stereoselectivity, starting from simple, readily available materials. | nih.gov |

Exploration of Novel Reactivity and Unconventional Reaction Pathways

The unique structure of this compound, featuring two distinct nitrogen atoms and a bulky alkyl substituent, suggests untapped potential for novel chemical transformations. Future investigations could explore:

Regioselective N-Functionalization: The steric hindrance imposed by the C-2 isopentyl group could direct the regioselective functionalization of the N-1 versus N-4 positions, allowing for the controlled synthesis of complex disubstituted piperazines without the need for protecting groups.

Ring Rearrangement and Expansion: Piperazine derivatives can participate in unusual rearrangement reactions. researchgate.neteurekaselect.com Research into the behavior of this compound under specific catalytic conditions (e.g., with Lewis acids or transition metals) could uncover novel pathways to other heterocyclic systems. For example, zinc(II) has been shown to mediate the formation of amidines from piperazines and nitriles, indicating the catalytic potential of the scaffold. rsc.org

Biocatalysis: The use of enzymes to perform selective transformations on the piperazine scaffold is a growing area of interest. Biocatalytic methods could offer unparalleled selectivity in modifying this compound, for instance, in achieving kinetic resolution of a racemic mixture or performing site-selective oxidations.

Potential Applications in Materials Science and Polymer Chemistry

The incorporation of piperazine moieties into macromolecular structures is a known strategy for creating functional materials. rsc.orgnih.gov The lipophilic and bulky nature of the 2-(3-methylbutyl) substituent makes this specific derivative an attractive building block for advanced materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. Piperazine derivatives have been successfully used as ligands or functionalizing agents in MOFs for applications such as catalysis and gas storage. rsc.orgnih.gov this compound could be employed as a novel building block in MOF synthesis in several ways:

As a Bulky Linker: When incorporated into a linker molecule, the 2-(3-methylbutyl) group can act as a bulky side chain to control the porosity and pore environment of the resulting MOF. This could create specific binding pockets for selective guest adsorption.

As a Pore Modifier: Post-synthetic modification of existing MOFs by grafting this compound onto open metal sites or reactive linkers can introduce new functionality. The lipophilic isopentyl groups could enhance the framework's affinity for nonpolar molecules, such as methane (B114726) or volatile organic compounds. For example, piperazine-functionalized MOFs have shown enhanced methane storage capacity. rsc.org

As a Chiral Inductor: Enantiopure this compound could be used to construct chiral MOFs for applications in enantioselective separations or asymmetric catalysis.

| Role | Description | Anticipated Effect on MOF Properties | References |

|---|---|---|---|

| Component of Organic Linker | The piperazine derivative is part of the primary organic strut connecting metal nodes. | Controls pore size/shape; introduces basic nitrogen sites and lipophilic pockets. | rsc.orgnih.gov |

| Post-Synthetic Modifier | Grafted onto the framework after its initial synthesis. | Functionalizes the pore surface, enhancing selectivity for specific guest molecules (e.g., methane). | rsc.orgresearchgate.net |

| Chiral Building Block | Use of an enantiopure form to build a homochiral framework. | Creates a chiral environment for enantioselective applications. | researchgate.net |

Piperazine-containing polymers have been developed for a range of applications, including as antimicrobial agents and for surface coatings. rsc.orgnih.gov The this compound monomer offers a unique combination of a reactive diamine core and a nonpolar alkyl side chain. Future research could focus on:

Stimuli-Responsive Materials: The two nitrogen atoms of the piperazine ring can be protonated or deprotonated, making polymers containing this moiety pH-responsive. The hydrophobic 3-methylbutyl group could influence the self-assembly behavior of such polymers in aqueous solutions, leading to the formation of micelles or vesicles that change structure in response to pH shifts.

Polymer-Drug Conjugates: The piperazine nitrogens can serve as attachment points for therapeutic agents. The specific stereochemistry and steric bulk of the 2-(3-methylbutyl) group could influence the release kinetics and biological interactions of the conjugated drug.

Integration into Advanced Catalytic Systems and Processes

The ability of piperazine derivatives to act as ligands for metal complexes is well-established. rsc.orgnih.gov The structural features of this compound make it a highly promising candidate for use in advanced catalytic systems.

Asymmetric Catalysis: Chiral, C2-symmetric ligands are highly effective in asymmetric catalysis. A dimer of enantiopure this compound or a molecule incorporating two such units could serve as a novel chiral ligand for transition metals (e.g., Iridium, Rhodium, Palladium). The bulky isopentyl group would create a well-defined chiral pocket around the metal center, potentially inducing high enantioselectivity in reactions such as asymmetric hydrogenations or C-C bond formations.